

bioavailability of Ncx 1000 in humans versus rodents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ncx 1000**
Cat. No.: **B15572237**

[Get Quote](#)

Technical Support Center: NCX 1000 Bioavailability

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **NCX 1000**, focusing on its bioavailability in humans versus rodents.

Frequently Asked Questions (FAQs)

Q1: What is **NCX 1000** and what is its proposed mechanism of action?

NCX 1000 is a nitric oxide (NO)-donating derivative of ursodeoxycholic acid (UDCA). It is designed to selectively release NO within the liver. The therapeutic rationale is that in conditions like portal hypertension, there is a deficiency of endothelial NO in the liver's microcirculation. By delivering NO directly to the liver, **NCX 1000** aims to activate soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This, in turn, is expected to induce vasodilation and reduce intrahepatic resistance without causing systemic hypotension.[\[1\]](#)[\[2\]](#)

Q2: What are the key differences in the observed effects of **NCX 1000** between preclinical rodent models and human clinical trials?

In preclinical studies involving rodent models of cirrhosis and portal hypertension, orally administered **NCX 1000** demonstrated a selective vasodilatory effect on the intrahepatic circulation.[1][3] It was shown to protect against the development of portal hypertension and reduce intrahepatic hyperreactivity to vasoconstrictors.[1] These effects were associated with increased liver nitrite/nitrate and cGMP concentrations, supporting its liver-selective NO-donating mechanism.[1]

However, in a Phase IIa clinical trial in patients with cirrhosis and portal hypertension, oral administration of **NCX 1000** did not reduce portal pressure as measured by the hepatic venous pressure gradient (HVPG).[3] In fact, a significant reduction in systolic blood pressure and hepatic blood flow was observed, suggesting that the drug had systemic effects and did not selectively release NO in the liver in humans as it did in rodents.[3]

Q3: What dosages of **NCX 1000** have been used in rodent and human studies?

- Rodents: Preclinical studies in rats have used oral doses of 28 mg/kg per day.
- Humans: A Phase IIa clinical trial used a dose-escalating regimen, with patients receiving progressive oral doses of 500 mg, 1000 mg, and 2000 mg initially, followed by up to 2 g three times a day (t.i.d.) or the maximum tolerated dose for 16 days.[3][4]

Troubleshooting Guides

Issue: Discrepancy in Efficacy Between Rodent and Human Studies

- Possible Cause 1: Differences in Metabolism and Bioavailability. The metabolic pathways and first-pass metabolism of **NCX 1000** may differ significantly between rodents and humans. This could lead to variations in the amount of active compound reaching the systemic circulation and the liver. While specific bioavailability data for **NCX 1000** is not publicly available, it is a critical factor to consider.
- Troubleshooting/Investigation:
 - Conduct in vitro metabolism studies using liver microsomes or hepatocytes from both species to compare metabolic stability and metabolite formation.

- Perform pharmacokinetic studies in relevant animal models to determine oral bioavailability (F%), maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and area under the curve (AUC).
- If possible, analyze human pharmacokinetic data from Phase I studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile in humans.
- Possible Cause 2: Species-Specific Differences in NO-Donating Moiety Cleavage. The enzymatic or chemical conditions required to cleave the NO-donating moiety from the UDCA backbone may differ between the rodent liver and the human gastrointestinal tract or liver. Premature release of NO systemically in humans could explain the observed effects on systemic blood pressure.
- Troubleshooting/Investigation:
 - Investigate the stability of **NCX 1000** in simulated gastric and intestinal fluids of both humans and rodents.
 - Incubate **NCX 1000** with liver homogenates or specific enzymes from both species to identify the enzymes responsible for NO release and compare their activity.

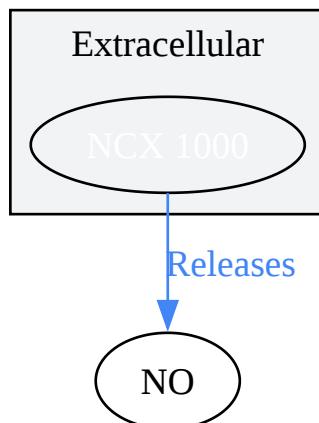
Data Presentation

While specific quantitative pharmacokinetic data for **NCX 1000** is not available in the public domain, the following table summarizes the dosing and qualitative outcomes from published studies.

Parameter	Rodent Studies (Rats)	Human Clinical Trial (Phase IIa)
Dose	28 mg/kg/day (oral)	Escalating doses up to 2 g t.i.d. (oral)[3][4]
Route of Administration	Oral	Oral[3]
Primary Efficacy Endpoint	Reduction of portal pressure and intrahepatic resistance.	Change in Hepatic Venous Pressure Gradient (HVPG).[3]
Observed Outcome	Reduced portal pressure and intrahepatic resistance.[1]	No significant change in HVPG.[3]
Systemic Effects	No significant effect on mean arterial pressure.[1]	Significant reduction in systolic blood pressure.[3]

Experimental Protocols

Rodent Model of Portal Hypertension (General Methodology)


- Induction of Cirrhosis and Portal Hypertension: Cirrhosis is typically induced in rats through methods such as bile duct ligation or chronic administration of carbon tetrachloride.
- Drug Administration: **NCX 1000** is administered orally, often by gavage, at a specified dose (e.g., 28 mg/kg/day) for a defined period. A control group receiving the vehicle and another group receiving UDCA are usually included for comparison.
- Hemodynamic Measurements: After the treatment period, animals are anesthetized, and portal pressure is measured directly via a catheter inserted into the portal vein. Mean arterial pressure is also monitored.
- Biochemical Analysis: Liver tissue is collected to measure nitrite/nitrate concentrations (as an indicator of NO production) and cGMP levels.

Human Phase IIa Clinical Trial (General Methodology)

- Study Design: A randomized, double-blind, placebo-controlled, dose-escalating study design is employed.[3]

- Patient Population: Patients with diagnosed cirrhosis and portal hypertension are enrolled.[3]
- Drug Administration: Patients receive escalating oral doses of **NCX 1000** or a placebo over a specified period (e.g., 16 days).[3]
- Efficacy Assessment: The primary endpoint is the change in the hepatic venous pressure gradient (HVPG), a standard measure of portal pressure, which is assessed at baseline and after treatment.[3]
- Safety and Tolerability Monitoring: Blood pressure, heart rate, and adverse events are monitored throughout the study.[3]

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Liver delivery of NO by NCX-1000 protects against acute liver failure and mitochondrial dysfunction induced by APAP in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Treatment of portal hypertension with NCX-1000, a liver-specific NO donor. A review of its current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NCX-1000, a nitric oxide-releasing derivative of ursodeoxycholic acid, ameliorates portal hypertension and lowers norepinephrine-induced intrahepatic resistance in the isolated and perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [bioavailability of Ncx 1000 in humans versus rodents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15572237#bioavailability-of-ncx-1000-in-humans-versus-rodents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com